3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one
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Overview
Description
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one is an organic compound characterized by its unique structure, which includes a hydroxybutyl group and two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one typically involves the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a palladium-catalyzed cross-coupling reaction. The dioxolane protection of the keto group is a crucial step, which is then followed by the reaction with dodecyl magnesium bromide to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxybutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group may play a role in binding to these targets, while the phenyl rings contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: Shares a similar core structure but lacks the hydroxybutyl group.
Dibenzyl ketone: Another related compound with two phenyl rings but different substituents.
Chalcone: Contains a similar phenyl structure but with different functional groups.
Uniqueness
3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the hydroxybutyl group distinguishes it from other similar compounds and may enhance its reactivity and biological activity.
Properties
CAS No. |
652146-31-1 |
---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-[(2S)-4-hydroxybutan-2-yl]oxy-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c1-15(12-13-20)22-19(17-10-6-3-7-11-17)14-18(21)16-8-4-2-5-9-16/h2-11,15,19-20H,12-14H2,1H3/t15-,19?/m0/s1 |
InChI Key |
FXZSZFMBLXHTIH-FUKCDUGKSA-N |
Isomeric SMILES |
C[C@@H](CCO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(CCO)OC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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